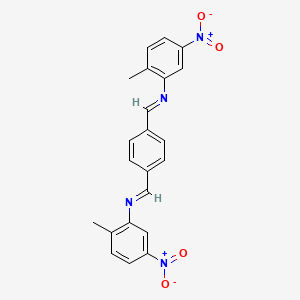
N,N'-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) is a complex organic compound with the molecular formula C22H18N4O4 and a molecular weight of 402.413 g/mol This compound is known for its unique structure, which includes a phenylenedimethylidyne core linked to two 5-nitro-O-toluidine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) typically involves the reaction of terephthalaldehyde with 5-nitro-O-toluidine under specific conditions. One common method includes dissolving the reactants in anhydrous methanol and allowing the reaction to proceed at room temperature for several days. The resulting product is then purified through recrystallization .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with various biological molecules. These interactions can lead to changes in cellular processes and pathways, making the compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(1,4-Phenylenedimethylidyne)bis(4-butylaniline): This compound has a similar core structure but with butyl groups instead of nitro groups.
N,N’-(1,4-Phenylenedimethylidyne)bis(5-chloro-O-toluidine): This compound has chloro groups instead of nitro groups.
Uniqueness
N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups can participate in various redox reactions, making the compound versatile for different applications.
Propriétés
Formule moléculaire |
C22H18N4O4 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
N-(2-methyl-5-nitrophenyl)-1-[4-[(2-methyl-5-nitrophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C22H18N4O4/c1-15-3-9-19(25(27)28)11-21(15)23-13-17-5-7-18(8-6-17)14-24-22-12-20(26(29)30)10-4-16(22)2/h3-14H,1-2H3 |
Clé InChI |
AFVBQIQARKSMIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)C=NC3=C(C=CC(=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


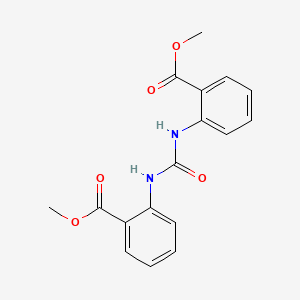
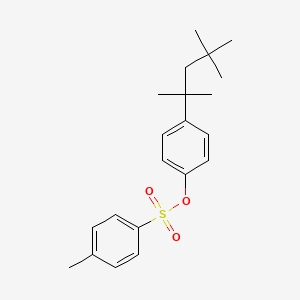

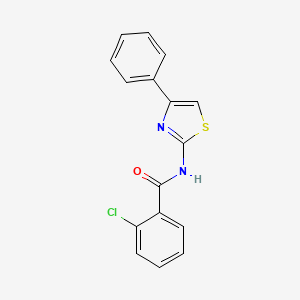

![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)




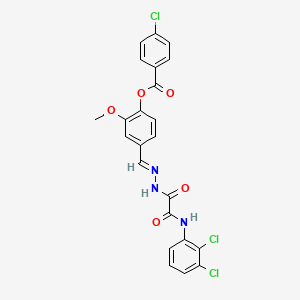
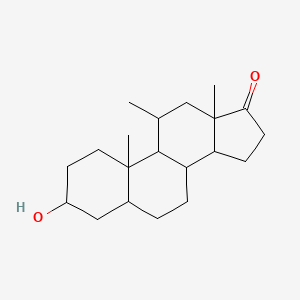
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)

